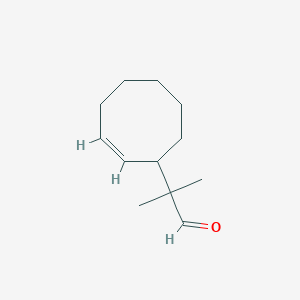
2-(Cyclooct-2-en-1-yl)-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclooct-2-en-1-yl)-2-methylpropanal is an organic compound characterized by a cyclooctene ring attached to a methylpropanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal typically involves the reaction of cyclooctene with a suitable aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where cyclooctene is first converted to a Grignard intermediate, which then reacts with an aldehyde to form the desired product. The reaction conditions often include an inert atmosphere, low temperatures, and the use of solvents like diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclooct-2-en-1-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The cyclooctene ring can undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: 2-(Cyclooct-2-en-1-yl)-2-methylpropanoic acid.
Reduction: 2-(Cyclooct-2-en-1-yl)-2-methylpropanol.
Substitution: Various substituted cyclooctene derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclooct-2-en-1-yl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopent-2-en-1-yl)aniline: A similar compound with a cyclopentene ring instead of a cyclooctene ring.
2-(Cyclohex-2-en-1-yl)aniline: Another related compound with a cyclohexene ring.
Uniqueness
2-(Cyclooct-2-en-1-yl)-2-methylpropanal is unique due to its larger cyclooctene ring, which imparts different steric and electronic properties compared to its smaller-ring analogs
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-[(2Z)-cyclooct-2-en-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C12H20O/c1-12(2,10-13)11-8-6-4-3-5-7-9-11/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6- |
Clave InChI |
VLZVGJSVQMOKBP-VURMDHGXSA-N |
SMILES isomérico |
CC(C)(C=O)C/1CCCCC/C=C1 |
SMILES canónico |
CC(C)(C=O)C1CCCCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



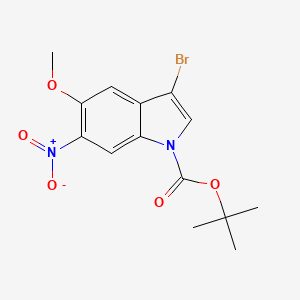
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)
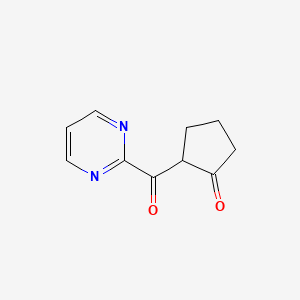
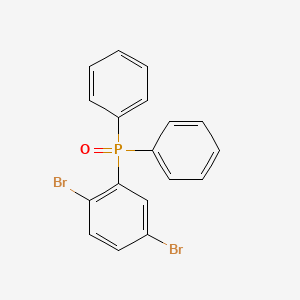

![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
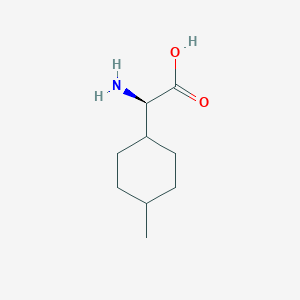
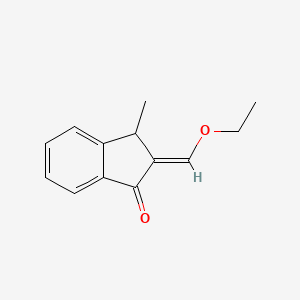
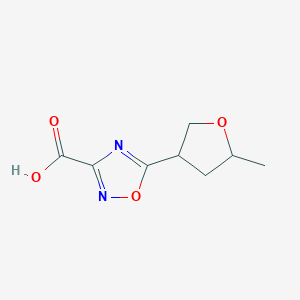
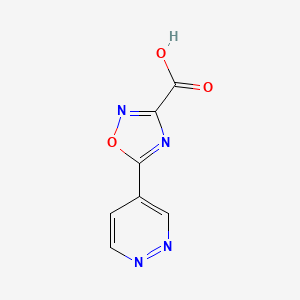
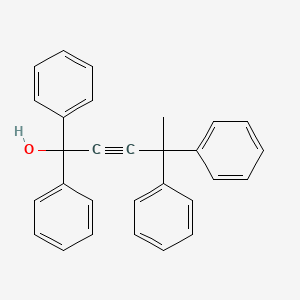
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
